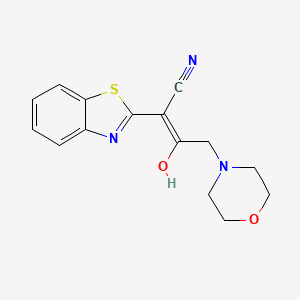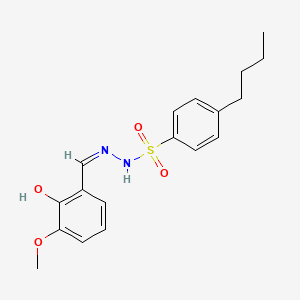
2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile is a chemical compound that has attracted considerable attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile involves the inhibition of key enzymes involved in the growth and proliferation of cancer cells. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, leading to their death. The compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, the compound has been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile is its high potency as an anticancer agent. The compound has been shown to be effective at low concentrations, making it a promising candidate for further development. However, the compound has several limitations that need to be addressed. For example, the compound has poor solubility in aqueous solutions, which may limit its bioavailability in vivo. Additionally, the compound has been shown to have some toxicity towards normal cells, which may limit its clinical use.
Orientations Futures
There are several future directions for the research and development of 2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more effective delivery systems to improve the bioavailability of the compound in vivo. Additionally, further studies are needed to investigate the potential of the compound as a therapeutic agent for other diseases, such as inflammatory diseases and neurodegenerative disorders. Finally, the development of analogs of the compound with improved properties may lead to the discovery of even more potent and selective anticancer agents.
Méthodes De Synthèse
The synthesis of 2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile involves the reaction of 2-aminothiophenol and ethyl cyanoacetate in the presence of a catalyst. The reaction proceeds through a series of steps, including cyclization, condensation, and oxidation, to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, the compound has shown promising results as an anticancer agent, with studies indicating its ability to inhibit the growth of cancer cells. In material science, the compound has been used as a building block for the synthesis of novel materials with unique properties. In analytical chemistry, the compound has been used as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-4-morpholin-4-ylbut-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c16-9-11(13(19)10-18-5-7-20-8-6-18)15-17-12-3-1-2-4-14(12)21-15/h1-4,19H,5-8,10H2/b13-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDUICLDGGNLJT-QBFSEMIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=C(C#N)C2=NC3=CC=CC=C3S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5-isopropyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B6044427.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}amine](/img/structure/B6044434.png)

![N-(3,5-dimethyl-4-isoxazolyl)-5-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6044461.png)
![3-{1-[(5-acetyl-3-thienyl)methyl]-4-piperidinyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B6044464.png)
![1-[(4-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6044468.png)
![2-methyl-5-[2-(trifluoromethyl)phenyl]-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6044471.png)
![N~1~-benzyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)glycinamide](/img/structure/B6044476.png)
![N-[3-(1H-indazol-1-yl)propyl]-2-[3-oxo-1-(3-phenylpropyl)-2-piperazinyl]acetamide](/img/structure/B6044483.png)
![ethyl 1'-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-3-carboxylate](/img/structure/B6044499.png)
![N-ethyl-2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B6044505.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-{[(4-methylphenyl)thio]methyl}-4(3H)-pyrimidinone](/img/structure/B6044550.png)
![1-[3-(3-chlorophenyl)-3-phenylpropanoyl]-4-piperidinecarboxamide](/img/structure/B6044552.png)